Benzoylisothiocyanat

Übersicht

Beschreibung

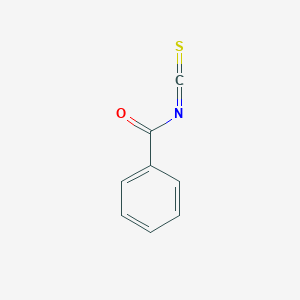

Benzoyl isothiocyanate is an organic compound with the molecular formula C₈H₅NOS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Wissenschaftliche Forschungsanwendungen

Benzoyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including thioureas and heterocycles.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive molecules.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

Benzoyl isothiocyanate (BITC) primarily targets cancer cells and various human pathogens . It has shown substantial chemopreventive activities against various human malignancies . Moreover, it has been found to be an effective antimicrobial compound against a wide range of food-borne bacteria .

Mode of Action

BITC interacts with its targets primarily through the induction of autophagy and endoplasmic reticulum (ER) stress . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, allowing the orderly recycling of cellular components. On the other hand, ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER. BITC induces protective autophagy in human lung cancer cells through an ER stress-mediated mechanism .

Biochemical Pathways

BITC affects several biochemical pathways. It has been found to activate the ER stress response, as shown by the increased cytosolic Ca2+ level and the phosphorylation of the ER stress marker proteins PERK and eIF2α in lung cancer cells . It also downregulates the expression levels of the virulence genes hilA, hilC, and hilD in a dose-dependent manner .

Pharmacokinetics

It is known that upon hydrolyzation of glucosinolates in the gastrointestinal tract, isothiocyanates like bitc seamlessly enter the bloodstream and form associations with plasma proteins .

Result of Action

BITC inhibits the growth of human lung cancer cells both in vitro and in vivo . It also induces autophagy in these cells, which protects them against the inhibitory action of BITC . Furthermore, it has antimicrobial activity against Salmonella enterica serovar Typhimurium, affecting the integrity of the cell membrane and inducing a decrease in the intracellular ATP level and an increase in the extracellular ATP level .

Biochemische Analyse

Biochemical Properties

Benzoyl isothiocyanate interacts with several enzymes, proteins, and other biomolecules. For instance, isothiocyanates, including Benzoyl isothiocyanate, engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . This interaction plays a significant role in the biochemical reactions involving Benzoyl isothiocyanate .

Cellular Effects

Benzoyl isothiocyanate has been found to exhibit various effects on different types of cells. It has been shown to inhibit cell proliferation in a time- and concentration-dependent manner . Moreover, it has been found to induce protective autophagy in human lung cancer cells through an endoplasmic reticulum stress-mediated mechanism .

Molecular Mechanism

Benzoyl isothiocyanate exerts its effects at the molecular level through several mechanisms. It has been found to induce the expression of the p21/WAF1 gene, which is known to play a crucial role in cell cycle regulation . Additionally, it has been shown to deplete glutathione and induce G2/M cell cycle arrest in gastric cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzoyl isothiocyanate have been observed to change over time. For instance, it has been found to enhance cognitive function and motor ability in mice, as determined by Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests .

Dosage Effects in Animal Models

The effects of Benzoyl isothiocyanate have been found to vary with different dosages in animal models. For instance, it has been shown to reduce tumor size when given simultaneously with N-methyl-N-nitrosourea (MNU), a carcinogen .

Metabolic Pathways

Benzoyl isothiocyanate is involved in several metabolic pathways. It is the main product of the glucotropaeolin breakdown by the enzyme myrosinase . It also participates in the mercapturic acid pathway following absorption .

Transport and Distribution

It is known that it can be found in plants of the mustard family .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzoyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with potassium thiocyanate in the presence of a solvent such as acetone. The reaction proceeds as follows:

C6H5COCl+KSCN→C6H5CONCS+KCl

Another method involves the reaction of benzoyl chloride with ammonium thiocyanate. The reaction conditions typically include a temperature range of 50-60°C and a solvent like acetone or acetonitrile .

Industrial Production Methods: Industrial production of benzoyl isothiocyanate often employs the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: Benzoyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form thioureas.

Addition Reactions: It can add to nucleophiles such as alcohols and thiols.

Cyclization Reactions: It can react with hydrazines to form triazoline derivatives.

Common Reagents and Conditions:

Amines: React with benzoyl isothiocyanate to form thioureas under mild conditions.

Alcohols and Thiols: React to form carbamates and thiocarbamates, respectively.

Hydrazines: React to form triazoline derivatives, often requiring a catalyst and elevated temperatures.

Major Products:

Thioureas: Formed from the reaction with amines.

Carbamates and Thiocarbamates: Formed from the reaction with alcohols and thiols.

Triazoline Derivatives: Formed from the reaction with hydrazines.

Vergleich Mit ähnlichen Verbindungen

Phenyl isothiocyanate: Similar structure but with a phenyl group instead of a benzoyl group.

Allyl isothiocyanate: Found in mustard oil, with an allyl group.

Benzyl isothiocyanate: Found in cruciferous vegetables, with a benzyl group.

Uniqueness: Benzoyl isothiocyanate is unique due to its benzoyl group, which imparts distinct reactivity and properties compared to other isothiocyanates.

Biologische Aktivität

Benzoyl isothiocyanate (BITC) is a compound derived from cruciferous vegetables, known for its significant biological activities, particularly in the fields of cancer research and antimicrobial studies. The following sections provide a detailed overview of BITC's biological activity, including its mechanisms of action, case studies, and comparative research findings.

Anticancer Activity

BITC exhibits potent anticancer properties across various cancer cell lines. The following table summarizes key studies that highlight its effects on different types of cancer:

BITC's biological activity is primarily attributed to its ability to induce apoptosis in cancer cells through various pathways:

- Reactive Oxygen Species (ROS) Generation : BITC treatment leads to increased levels of ROS, which subsequently activate apoptotic pathways. This mechanism has been observed across multiple cancer types, including lung and prostate cancers .

- MAPK Pathway Activation : In pancreatic cancer cells, BITC activates the MAPK signaling pathway, specifically ERK, JNK, and P38 kinases. This activation is crucial for the induction of apoptosis .

- p53 Signaling Enhancement : BITC has been shown to enhance p53 phosphorylation in breast cancer cells, which plays a pivotal role in regulating the cell cycle and promoting apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, BITC also demonstrates significant antimicrobial activity. Recent studies have explored its potential as an alternative to traditional antibiotics:

- A comparative study showed that BITC exhibits comparable antimicrobial effects against Pseudomonas aeruginosa when compared to conventional antibiotics like gentamicin. BITC not only reduced bacterial viability but also minimized immune cell infiltration in infected tissues .

- The compound has been recognized for its broad-spectrum antibacterial properties, making it a candidate for further research as a natural antimicrobial agent amidst rising antibiotic resistance concerns .

Case Studies

Several case studies illustrate the practical applications of BITC in clinical settings:

- Breast Cancer Treatment : In an animal model study using athymic nude mice, BITC significantly inhibited tumor growth and reduced metastatic spread when administered orally. This underscores its potential as a therapeutic agent in breast cancer management .

- Pancreatic Cancer : Clinical observations indicated that patients with pancreatic cancer showed improved outcomes when treated with BITC alongside standard therapies. The compound's ability to induce apoptosis may enhance the efficacy of existing treatments .

Eigenschaften

IUPAC Name |

benzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEKAXYCDKETEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201257 | |

| Record name | Benzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-55-8 | |

| Record name | Benzoyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J7Q32B86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Benzoyl isothiocyanate?

A1: Benzoyl isothiocyanate has the molecular formula C8H5NOS and a molecular weight of 163.20 g/mol.

Q2: What are the key spectroscopic features of Benzoyl isothiocyanate?

A2: Infrared (IR) spectroscopy reveals characteristic absorptions due to the carbonyl group (C=O) and the isothiocyanate group (N=C=S). Specifically, a study on thiourea derivatives observed C=O stretching vibrations in the range of 1533.39–1671.00 cm-1, C=S stretching vibrations between 1256.64 and 1261.73 cm-1, and C–N stretching vibrations in the range of 1144.22–1144.81 cm-1. [] Proton (1H) and carbon (13C) Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure. [, , , , ]

Q3: What are the typical reaction pathways of Benzoyl isothiocyanate with other molecules?

A3: Benzoyl isothiocyanate readily undergoes nucleophilic addition reactions, especially with amines and hydrazines. For instance, reactions with diamines yield bisbenzoylthiourea compounds. [] These reactions often proceed through a mechanism involving the attack of the nucleophile on the electrophilic carbon atom of the isothiocyanate group (–N=C=S), followed by proton transfer and, in many cases, cyclization reactions to form heterocyclic compounds. [, , , , , ] For example, reactions with hydrazones can lead to oxatriazepinethiones. [, ]

Q4: How does Benzoyl isothiocyanate react with active methylene compounds?

A4: Benzoyl isothiocyanate reacts with active methylene reagents in the presence of a base to afford potassium salt intermediates. These intermediates can be subsequently treated with α-halocarbonyl compounds to produce a variety of heterocyclic systems, including thiophenes, thiazolines, and thienopyrimidines. The stability and cyclization pathways of these intermediates depend on both the nature of the active methylene reagent and the α-halocarbonyl compound used. []

Q5: Does Benzoyl isothiocyanate exhibit any catalytic properties?

A5: While not a catalyst itself, Benzoyl isothiocyanate serves as a building block in reactions facilitated by catalysts. For example, N-heterocyclic carbenes (NHCs) can catalyze enantioselective [2 + 2] and [2 + 2 + 2] cycloadditions involving Benzoyl isothiocyanate and ketenes, affording valuable chiral heterocycles. []

Q6: What are the primary applications of Benzoyl isothiocyanate?

A6: Benzoyl isothiocyanate finds its main application as a reagent in organic synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is widely employed for preparing diverse heterocyclic compounds, many of which show promising biological activities, including antibacterial, antifungal, and antitumor properties. [, , , , , ]

Q7: Are there any specific examples of biologically active compounds synthesized using Benzoyl isothiocyanate?

A7: Yes, a study investigated the antiavian influenza virus activity of benzamide-based 5-aminopyrazoles and their fused heterocycles, synthesized using a route involving Benzoyl isothiocyanate. Compounds 3b, 4, 10b, 10c, 12a, 19, 21a, and 21b showed significant antiviral activity against bird flu influenza (H5N1), with viral reduction ranging from 85% to 65%. []

Q8: What is known about the material compatibility and stability of Benzoyl isothiocyanate?

A8: While specific data on material compatibility is limited, the synthetic procedures using Benzoyl isothiocyanate often employ common organic solvents like dichloromethane, acetonitrile, and dimethylformamide. [, , , ] The compound's stability under various conditions requires further investigation.

Q9: Have computational methods been used to study Benzoyl isothiocyanate?

A9: Yes, computational chemistry tools like Density Functional Theory (DFT) have been employed to understand the reaction pathways of Benzoyl isothiocyanate. [] For instance, DFT calculations provided a rationale for the selective formation of either quinazoline or benzoxazine/benzothiazine derivatives in reactions with β-(2-aminophenyl)-α,β-ynones. [] Similarly, semi-empirical INDO calculations have been used to elucidate the mechanisms of reactions between Benzoyl isothiocyanate and hydrazones. []

Q10: What is known about the structure-activity relationship (SAR) of Benzoyl isothiocyanate derivatives?

A10: SAR studies are crucial for optimizing the biological activity of compounds. Research has shown that the substituents on the benzoyl ring of Benzoyl isothiocyanate can significantly influence the antimicrobial activity of the resulting thiourea derivatives. For instance, a study on the antibacterial activities of phenethyl isothiocyanate and its derivatives against human oral pathogens demonstrated that the presence and position of chlorine substituents on the aromatic ring could affect their inhibitory potential. [] Specifically, Benzoyl isothiocyanate and benzyl isothiocyanate showed moderate inhibition against Porphyromonas asaccharolytica, P. gingivalis, and Streptococcus sobrinus at a concentration of 0.5 mg/disc. [] Further investigations into the SAR of Benzoyl isothiocyanate derivatives are essential for developing more potent and selective compounds for various applications.

Q11: Has Benzoyl isothiocyanate been used in analytical chemistry?

A11: Yes, a study explored the use of Benzoyl isothiocyanate in the modification of silica gel for the extraction of steroid hormones from water samples. [] The modified silica gel was used as a solid-phase extraction filler, and the extracted hormones were analyzed using HPLC-MS/MS. The method showed promising results for analyzing steroid hormones in wastewater and surface water. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.